molecular formula C25H28N4O7S B12610240 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine CAS No. 873842-10-5

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine

Cat. No.: B12610240
CAS No.: 873842-10-5
M. Wt: 528.6 g/mol
InChI Key: HPTIXSSAXJIHFN-XOBRGWDASA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine is a synthetic peptide compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine typically involves the stepwise addition of protected amino acids. The Fmoc group is introduced to the amino acids using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The protected amino acids are then coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine involves its role as a protected peptide intermediate. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise assembly of complex peptides .

Comparison with Similar Compounds

Properties

CAS No.

873842-10-5

Molecular Formula

C25H28N4O7S

Molecular Weight

528.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H28N4O7S/c1-14(23(33)26-11-22(31)32)28-24(34)20(13-37)29-21(30)10-27-25(35)36-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20,37H,10-13H2,1H3,(H,26,33)(H,27,35)(H,28,34)(H,29,30)(H,31,32)/t14-,20-/m0/s1

InChI Key

HPTIXSSAXJIHFN-XOBRGWDASA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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